(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt
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Overview
Description
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is a compound that features a cyclopentane ring with an amino group and a hydroxyl group attached to it. The trifluoroacetic acid salt form enhances its solubility and stability, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoromethyl group (-CF3) in the trifluoroacetic acid component imparts unique properties to the compound, such as increased lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method involves the reaction of cyclopentanone with ammonia and a reducing agent to form the amino alcohol. This intermediate is then treated with trifluoroacetic acid to form the salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale resolution techniques or asymmetric synthesis methods to ensure high enantiomeric purity. The use of chiral auxiliaries or catalysts can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentanol derivatives
Scientific Research Applications
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to modulate biological pathways effectively. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Amino-cyclohexanol Trifluoroacetic Acid Salt: Similar structure but with a cyclohexane ring.
(1R,2R)-2-Amino-cyclopropanol Trifluoroacetic Acid Salt: Contains a cyclopropane ring instead of cyclopentane.
(1R,2R)-2-Amino-cyclobutanol Trifluoroacetic Acid Salt: Features a cyclobutane ring
Uniqueness
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is unique due to its specific ring size and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBARIQULBYROJ-TYSVMGFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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